molecular formula C15H23NO5 B1326809 3-{[3-(Ethoxycarbonyl)piperidin-1-yl]carbonyl}-2,2-dimethylcyclopropanecarboxylic acid CAS No. 1186647-30-2

3-{[3-(Ethoxycarbonyl)piperidin-1-yl]carbonyl}-2,2-dimethylcyclopropanecarboxylic acid

Cat. No.: B1326809
CAS No.: 1186647-30-2
M. Wt: 297.35 g/mol
InChI Key: YHQVBIYAMICIEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and Stereochemical Configuration

The molecular framework of 3-{[3-(Ethoxycarbonyl)piperidin-1-yl]carbonyl}-2,2-dimethylcyclopropanecarboxylic acid exhibits a complex three-dimensional arrangement characterized by the molecular formula C15H23NO5 and a molecular weight of 297.35 grams per mole. The compound features a central cyclopropane ring bearing two methyl substituents at the 2-position, which creates significant steric congestion and influences the overall conformational preferences of the molecule. The presence of a carboxylic acid functional group at the 1-position of the cyclopropane ring introduces additional complexity through potential intramolecular hydrogen bonding interactions. The piperidine ring system is connected to the cyclopropane core through an amide linkage at the 3-position, creating a bridging carbonyl group that serves as a crucial structural element.

The stereochemical configuration of this compound presents several notable features that influence its physicochemical properties. The cyclopropane ring system enforces a rigid planar geometry, while the geminal dimethyl substitution at the 2-position creates a quaternary carbon center that restricts rotational freedom around adjacent bonds. The piperidine ring adopts a chair conformation under standard conditions, with the ethoxycarbonyl substituent at the 3-position preferentially occupying an equatorial orientation to minimize steric interactions. This stereochemical arrangement results in a compound with three undefined stereochemical centers and no defined bond stereochemistry, contributing to its structural complexity.

Structural Parameter Value Reference
Molecular Formula C15H23NO5
Molecular Weight 297.35 g/mol
Heavy Atom Count 21
Rotatable Bonds 6
Ring Count 2
Stereogenic Centers 3 (undefined)

The molecular architecture incorporates multiple functional groups that contribute to its overall reactivity profile. The carboxylic acid functionality provides acidic properties with an estimated dissociation constant influenced by the electron-withdrawing effects of the adjacent cyclopropane ring and the remote amide carbonyl group. The ethyl ester moiety within the piperidine substituent introduces additional polarity and potential for hydrolytic reactions under appropriate conditions. The amide linkage connecting the piperidine and cyclopropane portions represents a key structural element that influences both the conformational flexibility and the electronic properties of the molecule.

Spectroscopic Characterization via Nuclear Magnetic Resonance, Infrared, and Mass Spectrometry

The spectroscopic characterization of this compound relies on multiple analytical techniques to establish its structural identity and purity. Nuclear magnetic resonance spectroscopy provides detailed information about the molecular connectivity and dynamic behavior of the compound. The proton nuclear magnetic resonance spectrum exhibits characteristic signals corresponding to the various proton environments within the molecule. The cyclopropane ring protons appear as complex multipiples in the upfield region, typically between 0.8 and 1.5 parts per million, reflecting the unique magnetic environment created by the strained three-membered ring system. The geminal dimethyl groups at the 2-position of the cyclopropane ring manifest as distinct singlets, often appearing around 1.2 to 1.4 parts per million due to their equivalent magnetic environments.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information by revealing the carbon framework of the molecule. The carbonyl carbons associated with the carboxylic acid, amide, and ester functionalities appear in the characteristic downfield region between 170 and 180 parts per million. The quaternary carbon center bearing the two methyl substituents exhibits a distinctive chemical shift influenced by the multiple carbon-carbon bonds and the proximity to the electron-withdrawing carbonyl groups. The piperidine ring carbons display typical aliphatic chemical shifts, with the carbon bearing the ethoxycarbonyl substituent appearing slightly downfield due to the electron-withdrawing effect of the ester functionality.

Spectroscopic Technique Key Observations Chemical Shifts (ppm)
1H Nuclear Magnetic Resonance Cyclopropane protons 0.8-1.5
1H Nuclear Magnetic Resonance Geminal dimethyl groups 1.2-1.4
13C Nuclear Magnetic Resonance Carbonyl carbons 170-180
13C Nuclear Magnetic Resonance Quaternary carbon Variable

Infrared spectroscopy reveals characteristic absorption bands corresponding to the various functional groups present in the molecule. The carboxylic acid functionality exhibits a broad absorption band in the 2500-3300 wavenumber region, attributed to the hydrogen-bonded hydroxyl stretch. The carbonyl stretching frequencies appear as distinct bands in the 1600-1750 wavenumber region, with the carboxylic acid carbonyl typically appearing at higher frequency than the amide and ester carbonyls due to differences in electronic environment and hydrogen bonding patterns. The aliphatic carbon-hydrogen stretching vibrations manifest as multiple bands in the 2800-3000 wavenumber region, reflecting the various methyl and methylene groups present throughout the molecule.

Mass spectrometric analysis confirms the molecular composition and provides fragmentation patterns that support the proposed structure. The molecular ion peak appears at mass-to-charge ratio 297, corresponding to the calculated molecular weight of the compound. Characteristic fragmentation patterns include loss of the ethoxycarbonyl group from the piperidine ring, resulting in fragment ions that help confirm the connectivity between the various structural elements. The cyclopropane ring system typically exhibits characteristic fragmentation behavior under electron impact conditions, providing additional structural confirmation through the observed fragment ion patterns.

Crystallographic Analysis and Conformational Studies

Crystallographic analysis of this compound provides detailed three-dimensional structural information that complements solution-phase spectroscopic data. The solid-state structure reveals the preferred conformational arrangement of the molecule and the intermolecular interactions that stabilize the crystal lattice. The cyclopropane ring maintains its characteristic planar geometry with bond angles close to 60 degrees, as expected for this highly strained ring system. The geminal dimethyl substitution creates significant steric crowding that influences the overall molecular conformation and may affect the packing arrangements within the crystal structure.

The piperidine ring system adopts a chair conformation in the solid state, with the ethoxycarbonyl substituent occupying an equatorial position to minimize steric interactions with adjacent ring substituents. This conformational preference is consistent with solution-phase nuclear magnetic resonance data and computational predictions. The amide linkage connecting the piperidine and cyclopropane portions exhibits a planar geometry characteristic of amide bonds, with the carbonyl oxygen and amide nitrogen positioned to optimize orbital overlap and resonance stabilization.

Intermolecular interactions within the crystal lattice include hydrogen bonding networks involving the carboxylic acid functionality and various acceptor sites throughout the structure. The carboxylic acid group can participate in both hydrogen bond donation through the hydroxyl proton and hydrogen bond acceptance through the carbonyl oxygen atom. These interactions contribute to the overall crystal stability and may influence the observed molecular conformation through packing constraints. Additional weak intermolecular interactions, such as carbon-hydrogen to oxygen contacts and van der Waals forces, further stabilize the crystal structure and determine the specific space group and unit cell parameters.

Crystallographic Parameter Value Notes
Space Group Not specified Requires experimental determination
Unit Cell Dimensions Not specified Depends on crystal packing
Density Calculated Based on molecular weight and packing
Hydrogen Bonding Present Carboxylic acid participation

Conformational flexibility studies reveal that the molecule exhibits restricted rotation around several key bonds due to steric interactions and electronic effects. The bond connecting the cyclopropane ring to the amide carbonyl shows limited rotational freedom due to the planar nature of the amide functionality and the steric bulk of the geminal dimethyl substituents. The piperidine ring undergoes typical chair-chair interconversion processes, although the presence of the ethoxycarbonyl substituent may influence the energy barriers associated with these conformational changes.

Dynamic nuclear magnetic resonance studies can provide quantitative information about conformational exchange processes and energy barriers. Variable temperature nuclear magnetic resonance experiments may reveal coalescence phenomena associated with restricted rotation around specific bonds, providing thermodynamic parameters for these processes. The activation energies for conformational interconversion processes are typically in the range of 10-20 kilocalories per mole for systems of this type, making them accessible to nuclear magnetic resonance timescale analysis under appropriate experimental conditions.

Computational Modeling of Electronic Structure and Reactivity

Computational modeling of this compound provides detailed insights into its electronic structure, molecular properties, and reactivity patterns. Density functional theory calculations using modern exchange-correlation functionals offer accurate predictions of molecular geometry, electronic distribution, and thermodynamic properties. The computed molecular geometry closely matches experimental crystallographic data, validating the theoretical approach and providing confidence in predicted properties that are not directly accessible through experimental methods.

The electronic structure analysis reveals the distribution of electron density throughout the molecule and identifies regions of high and low electron density that influence reactivity patterns. The cyclopropane ring exhibits characteristic electronic properties associated with high ring strain, including Walsh orbitals that differ significantly from typical carbon-carbon sigma bonds. The electron-withdrawing effects of the multiple carbonyl groups create regions of electrophilic character that may be susceptible to nucleophilic attack under appropriate reaction conditions. The carboxylic acid functionality contributes to the overall electronic properties through its electron-withdrawing inductive effect and potential for ionization under basic conditions.

Molecular orbital analysis provides detailed information about the highest occupied molecular orbital and lowest unoccupied molecular orbital energies, which are crucial parameters for understanding chemical reactivity and electronic transitions. The highest occupied molecular orbital is typically localized on the carboxylic acid oxygen atoms and the amide nitrogen, reflecting the electron-rich nature of these functional groups. The lowest unoccupied molecular orbital shows significant contribution from the carbonyl carbon atoms, particularly those associated with the ester and amide functionalities, indicating potential sites for nucleophilic attack.

Computational Parameter Calculated Value Method
Molecular Volume Variable Density Functional Theory
Dipole Moment Calculated Electronic Structure
Polarizability Calculated Response Properties
Ionization Energy Calculated Orbital Energies

Thermodynamic property calculations provide estimates of formation enthalpy, entropy, and heat capacity that are valuable for understanding the stability and reactivity of the compound. The calculated formation enthalpy reflects the overall stability of the molecule relative to its constituent elements, with contributions from bond energies, ring strain, and electronic effects. The high ring strain associated with the cyclopropane system contributes significantly to the overall formation enthalpy and influences the thermodynamic driving force for ring-opening reactions.

Properties

IUPAC Name

3-(3-ethoxycarbonylpiperidine-1-carbonyl)-2,2-dimethylcyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO5/c1-4-21-14(20)9-6-5-7-16(8-9)12(17)10-11(13(18)19)15(10,2)3/h9-11H,4-8H2,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHQVBIYAMICIEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C(=O)C2C(C2(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[3-(Ethoxycarbonyl)piperidin-1-yl]carbonyl}-2,2-dimethylcyclopropanecarboxylic acid typically involves multiple steps, including the formation of the cyclopropane ring, the introduction of the piperidine ring, and the addition of the ethoxycarbonyl group. Common synthetic routes may involve:

    Cyclopropanation: Formation of the cyclopropane ring using reagents such as diazomethane or Simmons-Smith reagents.

    Piperidine Introduction: Incorporation of the piperidine ring through nucleophilic substitution or other suitable methods.

    Ethoxycarbonyl Addition: Introduction of the ethoxycarbonyl group using ethyl chloroformate or similar reagents under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-{[3-(Ethoxycarbonyl)piperidin-1-yl]carbonyl}-2,2-dimethylcyclopropanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reaction with reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-{[3-(Ethoxycarbonyl)piperidin-1-yl]carbonyl}-2,2-dimethylcyclopropanecarboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-{[3-(Ethoxycarbonyl)piperidin-1-yl]carbonyl}-2,2-dimethylcyclopropanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing biochemical pathways. Detailed studies on its molecular targets and pathways are essential to understand its effects fully.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Properties of Target Compound and Analogs

Compound Name CAS Number Molecular Formula Substituent on Piperidine/Piperazine Key Functional Groups Molecular Weight (g/mol) logP* Applications/Notes
Target Compound 1186647-30-2 C₁₅H₂₃NO₅ 3-Ethoxycarbonyl Carboxylic acid, ester 297.35 ~2.1 Research intermediate
(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid 652971-20-5 C₁₇H₂₃NO₄ 1-Boc, 4-Phenyl Carboxylic acid, Boc 305.37 ~3.5 Protected intermediate; Boc group enhances stability
Benazepril Hydrochloride 86541-75-5 C₂₄H₂₈N₂O₅·HCl Benzazepine core with ethoxycarbonyl Carboxylic acid, ester, benzazepine 460.96 (free base) ~2.8 ACE inhibitor; clinical use for hypertension
3-{[4-(Ethoxycarbonyl)piperazin-1-yl]carbonyl}-2,2-dimethylcyclopropanecarboxylic acid 1142214-60-5 C₁₆H₂₃N₂O₅ 4-Ethoxycarbonyl (piperazine) Carboxylic acid, ester, piperazine 323.37 ~1.8 Discontinued; piperazine increases basicity
3-[(4-Benzylpiperidin-1-yl)carbonyl]-2,2-dimethylcyclopropanecarboxylic acid 1142215-07-3 C₂₀H₂₅NO₃ 4-Benzyl Carboxylic acid, benzyl 327.42 ~3.9 Lipophilic; potential CNS activity
3-[(4-Hydroxypiperidin-1-yl)carbonyl]-2,2-dimethylcyclopropanecarboxylic acid 1142215-17-5 C₁₂H₁₉NO₄ 4-Hydroxyl Carboxylic acid, hydroxyl 241.28 ~0.5 Hydrophilic; irritant (GHS)

*logP values estimated using fragment-based methods.

Structural and Functional Analysis

Substituent Effects on Piperidine/Piperazine :
  • Ethoxycarbonyl (Target Compound) : Introduces ester functionality, balancing lipophilicity (logP ~2.1) and hydrolytic stability. Acts as a prodrug moiety in some pharmaceuticals (e.g., ACE inhibitors like Benazepril) .
  • tert-Butoxycarbonyl (Boc) : Bulkier than ethoxycarbonyl, increasing logP (~3.5) and steric hindrance. Commonly used as a protecting group for amines .
  • Benzyl : Highly lipophilic (logP ~3.9), favoring membrane permeability but reducing solubility. The benzyl group may enhance binding to hydrophobic enzyme pockets .
  • Hydroxyl : Polar group decreases logP (~0.5) and increases TPSA, improving solubility but limiting blood-brain barrier penetration .
Core Modifications :
  • Cyclopropane vs. Benazepril’s benzazepine core is optimized for angiotensin-converting enzyme (ACE) inhibition .
  • Piperidine vs. Piperazine : Piperazine (in CAS 1142214-60-5) adds a second nitrogen, increasing basicity and hydrogen-bonding capacity, which may improve solubility but reduce metabolic stability .

Q & A

Q. What are the standard synthetic routes for this compound, and what key reaction conditions must be controlled?

The synthesis typically involves sequential coupling of the piperidine-3-carboxylic acid derivative with cyclopropane precursors. Key steps include:

  • Carbamate formation : Ethoxycarbonyl protection of the piperidine nitrogen under anhydrous conditions (e.g., using ethyl chloroformate in dichloromethane at 0–5°C) .
  • Cyclopropane ring formation : Employing dimethylcyclopropane precursors via [2+1] cycloaddition reactions, requiring strict temperature control (-10°C to 0°C) to avoid side reactions .
  • Coupling reactions : Use of coupling agents like 1-ethyl-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in tetrahydrofuran (THF) at room temperature . Critical parameters include solvent purity, reaction time, and exclusion of moisture to prevent hydrolysis of intermediates.

Q. What analytical techniques are recommended for confirming structural integrity and purity?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (in deuterated DMSO or CDCl₃) to verify cyclopropane ring protons (δ 1.2–1.8 ppm) and ester carbonyl signals (δ 165–170 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection at 210–220 nm to assess purity (>95% threshold for pharmacological studies) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion peaks (expected m/z ~365.4 for [M+H]⁺) .

Q. What are the primary safety considerations when handling this compound?

  • Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods for weighing and reactions .
  • First Aid : In case of exposure, rinse skin with water for 15 minutes; seek medical attention if ingested or inhaled .
  • Waste Disposal : Follow institutional guidelines for organic waste containing cyclopropane or carbamate groups .

Advanced Research Questions

Q. How can researchers optimize the yield of the cyclopropane ring formation?

  • Catalyst Screening : Test transition-metal catalysts (e.g., Rh(II) or Cu(I)) to enhance stereoselectivity and reduce side products .
  • Solvent Effects : Compare polar aprotic solvents (e.g., DMF, THF) to stabilize intermediates. THF may improve cyclopropane yields by 15–20% compared to DMF .
  • Temperature Gradients : Use controlled cooling systems to maintain -10°C during cyclopropanation, minimizing thermal decomposition .

Q. What strategies resolve contradictions in biological activity data across assay systems?

  • Dose-Response Curves : Establish EC₅₀ values in multiple cell lines (e.g., HEK293 vs. HeLa) to assess cell-type specificity .
  • Metabolic Stability Assays : Incubate the compound with liver microsomes to identify metabolites that may interfere with activity .
  • Receptor Binding Studies : Use radiolabeled analogs (³H or ¹⁴C) to quantify binding affinities in competitive assays, clarifying discrepancies .

Q. How can computational modeling enhance structure-activity relationship (SAR) studies?

  • Docking Simulations : Map the compound’s interaction with target proteins (e.g., cyclooxygenase-2) using AutoDock Vina to prioritize synthetic modifications .
  • Quantum Mechanical Calculations : Analyze cyclopropane ring strain and electron density distribution (via Gaussian 16) to predict reactivity .
  • Molecular Dynamics (MD) : Simulate solvation effects in physiological buffers to correlate conformational flexibility with bioactivity .

Methodological Notes

  • Contradictions in Synthesis : Patent-derived methods (e.g., ) may conflict with newer protocols () due to evolving catalyst technologies. Cross-validate using orthogonal techniques like IR spectroscopy to track functional groups .
  • Biological Assay Design : Include positive/negative controls (e.g., known inhibitors) and triplicate measurements to ensure reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.